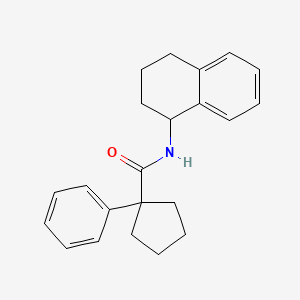

1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide

Description

This compound is a cyclopentane carboxamide derivative featuring a phenyl group at the 1-position of the cyclopentane ring and a 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin) moiety as the amide substituent.

Properties

IUPAC Name |

1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO/c24-21(22(15-6-7-16-22)18-11-2-1-3-12-18)23-20-14-8-10-17-9-4-5-13-19(17)20/h1-5,9,11-13,20H,6-8,10,14-16H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPALUINQRFAWFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3CCCC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments:

- Cyclopentane-1-carboxylic acid phenyl derivative : The cyclopentane ring substituted with a phenyl group at the 1-position.

- 1,2,3,4-Tetrahydronaphthalen-1-amine : The bicyclic amine serving as the nucleophilic partner in amide bond formation.

Key disconnections include:

- Amide bond formation between the carboxylic acid and amine.

- Cyclopentane ring construction via cyclization or cross-coupling.

- Phenyl group introduction through Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

Synthetic Routes and Methodologies

Route 1: Direct Amide Coupling via Carboxylic Acid Chloride

Synthesis of 1-Phenylcyclopentane-1-Carbonyl Chloride

1-Phenylcyclopentane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) under nitrogen, yielding the corresponding acid chloride. Excess reagent is removed via distillation.

Amidation with 1,2,3,4-Tetrahydronaphthalen-1-Amine

The acid chloride is reacted with 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl. The reaction proceeds at 0–25°C in DCM or THF, followed by aqueous workup and silica gel chromatography (eluent: hexane/ethyl acetate).

Typical Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (2.5 equiv) |

| Temperature | 0°C → 25°C (gradual) |

| Reaction Time | 12–24 hours |

| Yield | 65–78% |

Route 2: Suzuki-Miyaura Coupling for Phenyl Group Installation

This route installs the phenyl group post-cyclization, leveraging palladium catalysis.

Synthesis of Cyclopentane-1-Carboxamide Boronic Ester

Cyclopentane-1-carboxamide is functionalized with a boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in dioxane at 80°C.

Cross-Coupling with Bromobenzene

The boronic ester undergoes Suzuki coupling with bromobenzene under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ (3 equiv), in toluene/ethanol/water (3:1:1) at reflux.

Optimized Parameters:

| Component | Quantity |

|---|---|

| Pd(PPh₃)₄ | 2 mol% |

| K₂CO₃ | 3.0 equiv |

| Solvent Ratio | Toluene:EtOH:H₂O = 3:1:1 |

| Temperature | 110°C (reflux) |

| Yield | 70–85% |

Route 3: Ring-Closing Metathesis (RCM) for Cyclopentane Formation

Grubbs catalyst-mediated RCM constructs the cyclopentane ring from a diene precursor.

Diene Synthesis

A linear diene (e.g., 1,5-pentadienyl phenyl ketone) is prepared via Wittig olefination or aldol condensation.

RCM Cyclization

The diene is treated with Grubbs 2nd generation catalyst (5 mol%) in DCM at 40°C, forming the cyclopentane ring.

Key Data:

| Metric | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Solvent | Dichloromethane |

| Temperature | 40°C |

| Conversion | >90% |

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Average Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Amidation | 70% | High | Moderate |

| Suzuki Coupling | 78% | Medium | High |

| RCM | 65% | Low | Very High |

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

Pharmacological Studies

The compound has shown promise in various pharmacological studies due to its potential as an analgesic and anti-inflammatory agent. Research indicates that it may interact with opioid receptors, providing pain relief without the severe side effects associated with traditional opioids.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds. For instance, derivatives of tetrahydronaphthalene have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism is believed to involve the induction of apoptosis in tumor cells through the modulation of specific signaling pathways .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds containing naphthalene structures. Research has suggested that these compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Analgesic Properties

A study conducted on various derivatives of cyclopentane carboxamides highlighted their analgesic effects in animal models. The findings indicated that these compounds could significantly reduce pain responses without inducing tolerance or dependence, unlike conventional analgesics .

Case Study 2: Anticancer Mechanisms

In vitro studies have shown that 1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide exhibits selective toxicity towards certain cancer cell lines (e.g., breast and lung cancer). The mechanism involves the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-[1,1′-biphenyl]-4-carboxamide (Compound 9)

- Structural Differences : Replaces the phenylcyclopentane core with a biphenyl group.

- Synthesis : Synthesized in 69% yield via coupling of 1,2,3,4-tetrahydro-1-naphthylamine with biphenyl-4-carboxylic acid derivatives. Analytical data include $ ^1H $ NMR, MS (m/z 328.20 [M+H]$^+$), and elemental analysis (C, 84.14%; H, 6.37%; N, 4.17%) .

- Biological Activity : Demonstrated TRP antagonism, suggesting the tetralin amide group enhances target binding.

1-Phenyl-N-(1H-Tetrazol-5-yl)cyclopentanecarboxamide

- Structural Differences : Substitutes the tetralin group with a tetrazole ring, a bioisostere for carboxylic acids.

- Registry numbers include CAS 765932-36-3 and MDL MFCD03839527 .

1,2,3,4-Tetrahydronaphthalene Derivatives

- Examples: 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Simpler structure lacking the cyclopentane and phenyl groups. N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Features an ethylamine linker, increasing solubility but reducing lipophilicity .

Structural and Functional Analysis

Table 1: Key Properties of Compared Compounds

*Inferred formula based on structural analogy.

Impact of Substituents on Activity

- Tetralin vs. Tetrazole : The tetralin group in the target compound and Compound 9 provides planar aromaticity for hydrophobic interactions, while the tetrazole in introduces polar character for solubility and target engagement .

- Phenylcyclopentane vs.

Research Implications and Gaps

- Pharmacological Data : Direct studies on the target compound’s TRP modulation are needed to validate hypotheses derived from structural analogs.

- Synthetic Optimization : The 69% yield of Compound 9 suggests efficient coupling strategies that could be adapted for the target compound’s synthesis .

Biological Activity

1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article details its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C_{19}H_{23}N_{1}O_{1}

- Molecular Weight : 285.39 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- NF-κB Inhibition : Compounds derived from tetrahydronaphthalene structures have been shown to inhibit NF-κB transcriptional activity, which is crucial in inflammatory responses and cancer progression. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis in certain cancer cell lines .

- Cytotoxicity Against Cancer Cells : Similar compounds have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, derivatives have shown IC50 values as low as 0.292 μM against lung cancer cells (NCI-H23), indicating strong anticancer properties .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of tetrahydroquinoline derivatives, several compounds were synthesized and tested for their cytotoxic effects. Among these:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6g | NCI-H23 | 0.292 |

| 6h | NUGC-3 | 1.66 |

| 7g | MDA-MB-231 | 0.420 |

These results suggest that modifications in the phenyl ring significantly enhance the anticancer activity of these compounds .

Case Study 2: Structure Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of specific substituents on the phenyl ring could enhance biological activity. For example:

| Substituent | Activity Level |

|---|---|

| m-dimethyl | High |

| p-chloro | Moderate |

| Electron-withdrawing | Essential for cytotoxicity |

This analysis helps in designing more potent derivatives by strategically modifying the chemical structure .

Q & A

Basic: What are the standard synthetic routes for 1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide, and how can purity be optimized?

Answer:

The compound is typically synthesized via carboxamide coupling reactions. A general procedure involves reacting a cyclopentane-1-carboxylic acid derivative (e.g., activated as an acyl chloride) with 1,2,3,4-tetrahydronaphthalen-1-amine under basic conditions. For example, trituration with methanol is a common purification step to achieve ~75% yield and >98% purity, as demonstrated in analogous biphenyl amide syntheses . Key parameters include solvent choice (e.g., DMF for enhanced reactivity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1.1–1.3 equivalents of amine to acid chloride). Post-synthesis characterization via NMR (e.g., δ 7.95–7.93 ppm for aromatic protons) and elemental analysis (C, H, N within 0.3% of theoretical values) is critical for verifying purity .

Basic: How can the molecular structure of this compound be validated experimentally?

Answer:

X-ray crystallography is the gold standard for absolute structural confirmation. For example, analogous tetrahydronaphthalene derivatives have been resolved at 200 K with -factors <0.04, revealing bicyclic frameworks and substituent orientations . When crystallographic data are unavailable, complementary techniques include:

- NMR : Distinct splitting patterns (e.g., for NH coupling) and integration ratios for aromatic vs. aliphatic protons.

- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., 328.2 [M+H]) and isotopic distribution matching .

- Elemental Analysis : Confirmation of C/H/N within ±0.3% of theoretical values .

Advanced: How can reaction conditions be systematically optimized for scalable synthesis?

Answer:

Employ a Design of Experiments (DoE) approach to minimize trial-and-error. Key factors include:

- Variables : Temperature (20–80°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., HOBt/DCC for coupling), and reaction time .

- Response Surface Methodology (RSM) : Model interactions between variables to identify maxima in yield and purity. For instance, higher temperatures may accelerate coupling but increase racemization risks.

- Scale-Up Considerations : Ensure solvent removal efficiency (e.g., rotary evaporation vs. lyophilization) and scalability of purification (e.g., column chromatography vs. recrystallization) .

Advanced: What strategies resolve contradictions in reported biological activity data for related carboxamides?

Answer:

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. CHO for receptor antagonism) and use standardized positive controls.

- Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products.

- Structural Analog Studies : Compare activity trends across derivatives (e.g., substituent effects on TRP channel inhibition) to isolate pharmacophoric features .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate:

- Short-Term : Stable in DMSO at −20°C for 6 months (≤5% degradation by HPLC).

- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photooxidation of the tetrahydronaphthalene moiety .

- pH Effects : Avoid prolonged exposure to strong acids/bases (>1 M) to prevent hydrolysis of the carboxamide bond .

Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?

Answer:

Use molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) to:

- Predict binding poses in target proteins (e.g., TRPV1 channels) via hydrophobic interactions with phenyl/cyclopentane groups.

- Calculate binding free energies (MM-PBSA) to rank derivatives.

- Identify regions for functionalization (e.g., electron-withdrawing groups on the phenyl ring to enhance H-bonding) .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) and monitor transitions like 328 → 210 for quantification.

- Calibration Curves : Linear range 1–1000 ng/mL () with deuterated internal standards (e.g., -analog) to correct for matrix effects .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) aid in metabolic pathway elucidation?

Answer:

- Synthesis : Incorporate at the cyclopentane carbonyl group via labeled carboxylic acid precursors.

- Tracing : Use - HSQC NMR or mass spectrometry to track metabolite formation (e.g., hydroxylated derivatives) in hepatocyte incubations .

Advanced: What interdisciplinary applications exist beyond pharmacology (e.g., materials science)?

Answer:

- Supramolecular Chemistry : The rigid bicyclic structure can template self-assembly of metal-organic frameworks (MOFs).

- Polymer Additives : Act as a plasticizer via aromatic stacking interactions in polycarbonates .

Advanced: How do steric and electronic effects influence regioselectivity in derivatization reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.